2-[1-(difluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-[1-(difluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring fused with a triazoloquinazoline system, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(difluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of 4-hydrazinoquinazoline with potassium ethylxanthogenate, leading to the formation of the desired compound via a Dimroth-like rearrangement . Another approach includes the reaction of 2-aminopyridines with nitriles, followed by oxidative cyclization using oxidizers such as NaOCl or MnO2 .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysts like CuOx-ZnO/Al2O3-TiO2 has been reported to facilitate the reaction, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[1-(difluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4.
Substitution: Halogenation and alkylation reactions are common, where halogen or alkyl groups are introduced into the molecule.
Common Reagents and Conditions
Oxidizers: NaOCl, MnO2
Reducing Agents: NaBH4
Bases: KOH, NaOH
Catalysts: CuOx-ZnO/Al2O3-TiO2
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which may exhibit different chemical and biological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biomolecular targets.
Medicine: Studied for its anti-inflammatory, antimicrobial, and anticancer properties
Industry: Utilized in the design of efficient light-emitting materials for OLED devices.
Mechanism of Action
The mechanism of action of 2-[1-(difluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, thereby exerting anti-inflammatory effects . The compound’s ability to form hydrogen bonds and its high dipole moments facilitate its binding to various receptors and enzymes, leading to its biological activity .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-d][1,2,4]triazines: These compounds share a similar triazole ring structure and exhibit various biological activities, including antiviral and antidiabetic properties.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a pyrazole ring, known for its anticancer properties.
Uniqueness
2-[1-(difluoromethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline stands out due to its unique combination of a pyrazole ring with a triazoloquinazoline system, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H8F2N6 |
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Molecular Weight |
286.24 g/mol |
IUPAC Name |
2-[1-(difluoromethyl)pyrazol-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C13H8F2N6/c14-13(15)20-6-5-10(18-20)11-17-12-8-3-1-2-4-9(8)16-7-21(12)19-11/h1-7,13H |
InChI Key |
OHZBNIYECTUCIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=NN(C=C4)C(F)F |
Origin of Product |
United States |
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